N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide
Description
N1-Cyclopentyl-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a cyclopentyl group at the N1 position and a morpholinoethyl substituent at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities, which drive self-assembly and influence their efficacy as nucleating agents in polymers or inhibitors in biological systems . The morpholinoethyl group may enhance solubility in polar matrices or modulate interactions with polymer chains or enzymes, depending on the application context.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c17-12(13(18)15-11-3-1-2-4-11)14-5-6-16-7-9-19-10-8-16/h11H,1-10H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIRZJDLQUOYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(morpholinoethyl)amine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; reactions are performed in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide derivatives.
Scientific Research Applications
Chemistry
N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
The compound is investigated as a biochemical probe for studying enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes at the molecular level.
Medicine
This compound has shown potential therapeutic properties, particularly:
- Anti-inflammatory Activity : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, contributing to reduced inflammation.
- Anticancer Activity : Preliminary research suggests that the compound may exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of oxalic acid diamide derivatives, including this compound. The results indicated significant antioxidant properties, reducing malondialdehyde concentrations in brain and liver tissues of test subjects .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes related to metabolic diseases. The findings revealed that it effectively inhibited acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease treatment.
Data Table: Summary of Applications
| Application Area | Description | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in creating complex molecules |
| Biology | Biochemical probe | Investigated for enzyme activity |
| Medicine | Anti-inflammatory and anticancer properties | Exhibited cytotoxic effects against cancer cells |
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Nucleating Agents for Polyhydroxybutyrate (PHB)
Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate)
- Structure : Features long aliphatic spacers and ester end-groups.
- Function : Designed to improve miscibility with PHB melts. Exhibits phase separation upon cooling, reducing nucleation barriers and enhancing crystallization rates at industrial cooling rates (~60°C/min) .
- Thermal Behavior : Three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C during heating, corresponding to structural reorganizations and melting .
- Nucleation Efficiency : Increases PHB crystallinity and nucleation density at 0.5 wt% loading, validated via DSC and solid-state NMR .
Compound 2 (Modified Version of Compound 1)
- Structural Modifications : Shorter aliphatic spacers and end-groups resembling PHB’s repeat unit.
- Advantages : Enhanced miscibility with PHB and phase separation closer to PHB’s equilibrium melting temperature.
- Performance : Reduces crystallization half-time (t₀.₅) by >50% at 115°C compared to neat PHB, even at rapid cooling rates .

| Parameter | Compound 1 | Compound 2 | Traditional NA (Boron Nitride) |
|---|---|---|---|
| Miscibility in PHB Melt | Moderate | High | Low |
| Optimal Cooling Rate | 60°C/min | 60°C/min | 10°C/min |
| Crystallization t₀.₅ | 8 min (115°C) | 3.5 min (115°C) | 15 min (115°C) |
| Phase Separation Temp | ~190°C | ~200°C | N/A |
Key Insight: The morpholinoethyl group in N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide may further improve miscibility in polar polymers (e.g., PHBV or PLA) compared to Compounds 1 and 2, owing to morpholine’s polar tertiary amine structure.
Inhibitors of Bacterial Methionine Aminopeptidase (MetAP)
N1-Cyclopentyl-N2-(2-Thiazolyl)Oxalamide (Compound 41)
- Structure : Cyclopentyl and thiazolyl substituents.
- Function : Binds to EcMetAP1 via coordination with an auxiliary Co(II) atom, leveraging thiazole’s π-stacking and hydrogen-bonding motifs .
- Performance : Stabilizes enzyme-inhibitor complexes but requires metal coordination for efficacy.
Comparison with this compound:
- Morpholine’s solubility in aqueous environments may enhance bioavailability compared to thiazole derivatives.
Design Principles and Performance Drivers
Hydrogen Bonding and Self-Assembly
Oxalamides rely on β-sheet-like hydrogen bonding for self-assembly, which is critical for nucleation efficiency in polymers . For this compound, the morpholinoethyl group’s flexibility may reduce steric hindrance, enabling tighter packing in polymer matrices or enzyme pockets.
Thermal Transitions and Miscibility
- Morpholinoethyl Impact: The morpholine ring’s high polarity may lower the compound’s melting point compared to aliphatic analogs (e.g., Compound 1), improving dissolution in polymer melts .
- Phase Separation : Analogous to Compound 2, the target compound’s phase separation temperature could align with PHB’s crystallization window (~160–180°C), optimizing nucleation timing .
Biological Activity
N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclopentyl group and a morpholinoethyl moiety attached to an oxalamide backbone. This structural arrangement is significant for its biological interactions.
Molecular Formula
- Molecular Weight : 293.30 g/mol
- Chemical Formula : C17H24N2O3
Physical Properties
- Melting Point : 118-120 °C
- Yield : 77%
- IR Spectrum : Key peaks include 3259 cm (NH amide) and 1665 cm (C=O) .
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Research conducted on rat brain and liver homogenates indicated that the compound effectively reduces oxidative stress by decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.
Table 1: Antioxidant Activity Results
| Compound | Brain MDA Reduction (%) | Liver MDA Reduction (%) |
|---|---|---|
| This compound | 89.21% | 86.21% |
| Control | - | - |
This data suggests that the compound functions as a strong antioxidant, potentially mitigating oxidative damage in biological tissues .
Pharmacological Applications
The compound has been studied for various pharmacological applications, particularly in the context of neuroprotection and anti-inflammatory effects. Its structure allows it to interact with multiple biological targets, making it a candidate for treating conditions associated with oxidative stress and inflammation.
Case Studies
- Neuroprotective Effects : In vitro studies indicated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its potential in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines in cell culture models, indicating its potential use in inflammatory disorders .
The biological activity of this compound is believed to stem from its ability to scavenge free radicals and modulate signaling pathways involved in oxidative stress responses. It may also inhibit specific enzymes responsible for inflammatory responses.
Potential Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

